REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][C:6]1[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[CH:8]=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)(=[O:3])[NH2:2].[Cl:21][C:22]1[CH:23]=[C:24]([S:29]Cl)[CH:25]=[C:26]([Cl:28])[CH:27]=1.C(N(CC)CC)C.C(=O)([O-])O.[Na+]>CN(C)C=O.C1(C)C=CC=CC=1.CO.O.C(OCC)(=O)C>[C:1]([O:4][CH2:5][C:6]1[N:7]([CH2:14][C:15]2[CH:20]=[CH:19][N:18]=[CH:17][CH:16]=2)[C:8]([S:29][C:24]2[CH:25]=[C:26]([Cl:28])[CH:27]=[C:22]([Cl:21])[CH:23]=2)=[C:9]([CH:11]([CH3:13])[CH3:12])[N:10]=1)(=[O:3])[NH2:2] |f:3.4|
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
compound ( 13 )
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)OCC=1N(C=C(N1)C(C)C)CC1=CC=NC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SCl
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
77 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)Cl)SCl
|
Name
|
|
Quantity
|
150 mg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
150 mg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −30° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the solution were added
|
Type
|
EXTRACTION
|
Details
|
The objective (14) was extracted into the ethyl acetate layer
|
Type
|
ADDITION
|
Details
|
Diluted aqueous hydrochloric acid was added to the ethyl acetate layer
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give oily residue
|
Type
|
CUSTOM
|
Details
|
for 1–2 minutes at room temperature for crystallization
|
Type
|
STIRRING
|
Details
|
The suspension was stirred for 30 minutes at room temperature, additionally for 30 minutes under ice-
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with 50% aqueous methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 153.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |